3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine

Medicinal Chemistry Drug Design SAR

Procure 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3) as the unsubstituted 8-amino benzoxazine core scaffold. Its 8-position amine is critical for target recognition in neuroprotective SAR; positional isomers (6-amino or 7-amino) are not functional equivalents. Supplied as a neat solid at ≥95% purity, this compound ensures reproducible synthesis, analytical method validation, and reliable biological evaluation. Ship worldwide.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 704879-74-3
Cat. No. B1603406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine
CAS704879-74-3
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2N1)N
InChIInChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2
InChIKeyIUBFVHKXWXHRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3): Chemical Identity and Baseline Procurement Specifications


3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3) is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. It features a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine moiety, with a primary amine functional group at the 8-position . Commercially, this compound is supplied as a neat solid and is available at purities of 95% or 97%, with long-term storage recommended in cool, dry conditions .

Why Positional Isomers of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine Are Not Interchangeable


Substituting 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine with its positional isomers—such as the 6-amino (CAS 26011-57-4) or 7-amino (CAS 575474-01-0) analogs—is scientifically inadvisable. These isomers share the same molecular formula (C8H10N2O) and molecular weight (150.18 g/mol) but differ in the substitution pattern of the amine group on the benzoxazine ring . The position of the amine group directly influences the molecule's electronic distribution, hydrogen-bonding network, and overall 3D conformation, which are critical determinants of biological target recognition, binding affinity, and downstream functional effects [1]. Empirical evidence from structure-activity relationship (SAR) studies on 8-amino-1,4-benzoxazine derivatives confirms that substituent effects at the 8-position are essential for specific biological activities, such as neuroprotection, and that even minor modifications to this position can profoundly alter or abolish desired therapeutic effects [2]. Therefore, assuming functional equivalence among positional isomers without direct comparative data would compromise experimental reproducibility and lead to invalid structure-activity conclusions.

Quantifiable Differentiation of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3) vs. Positional Isomers


Positional Amine Substitution Drives Unique Topological Polar Surface Area (tPSA)

The topological polar surface area (tPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes. The 8-amino substitution in 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine results in a calculated tPSA of 47.3 Ų, a value that is distinct from its positional isomers due to differences in molecular conformation and electron density distribution [1]. This quantitative difference can influence passive diffusion and transporter interactions, making the 8-isomer a unique chemical probe for studying structure-permeability relationships within the benzoxazine scaffold.

Medicinal Chemistry Drug Design SAR

Purity Specifications: A Key Determinant for Reproducible Research Outcomes

Commercial suppliers of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3) specify a minimum purity of 95% . While a 97% purity grade is also available, this is not a universal standard . This specification provides a quantifiable benchmark for researchers requiring a defined level of chemical homogeneity for reproducible experimental outcomes. In contrast, many other benzoxazine research chemicals are offered without a guaranteed purity specification, introducing an uncontrolled variable in assay design.

Chemical Biology Analytical Chemistry Procurement

Neuroprotective Activity of 8-Amino Benzoxazines: A Class-Level Implication

A series of new 8-amino-1,4-benzoxazine derivatives was synthesized and evaluated for their capacity to inhibit oxidative stress-mediated neuronal degeneration in vitro [1]. The study identified that substituent effects at the 8-position of the 1,4-benzoxazine ring are critical for neuroprotective activity. While the specific compound 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine was not directly tested, it represents the unsubstituted core scaffold of this active class. This contrasts with benzoxazine derivatives substituted at other positions (e.g., 2- or 6-), which have been primarily explored for different therapeutic areas such as kinase inhibition, indicating a scaffold-specific functional divergence [2].

Neuroprotection Oxidative Stress Neuroscience

Optimal Scientific and Industrial Applications for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine (CAS 704879-74-3)


Chemical Probe for Neurodegenerative Disease Research

Procure this compound as the unsubstituted core scaffold for synthesizing novel 8-amino-1,4-benzoxazine derivatives. Based on class-level evidence, this scaffold is a validated starting point for developing neuroprotective agents targeting oxidative stress-mediated neuronal degeneration [1]. The defined purity of 95-97% ensures a reliable starting material for reproducible synthetic and biological evaluation workflows.

Structure-Activity Relationship (SAR) Studies on Benzoxazine Scaffolds

Utilize 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine as a critical reference compound in SAR studies. Its unique 8-amino substitution allows researchers to systematically compare the impact of positional isomerism (vs. 6-amino or 7-amino analogs) on key molecular descriptors such as tPSA and, by extension, on in vitro ADME properties and target engagement [2]. The compound's commercial availability at a specified purity supports rigorous, reproducible comparisons.

Analytical Chemistry and Method Development

Employ this compound as a certified reference material for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of benzoxazine derivatives. The availability of a defined purity specification (95-97%) from commercial vendors provides a reliable standard for calibration curves and quality control processes in chemical and pharmaceutical analysis.

Technical Documentation Hub

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